2,2,2-trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide
Overview
Description
2,2,2-Trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylpropanoic acid with piperazine to form 4-(2-methylpropanoyl)piperazine.
Chlorination: The next step involves the chlorination of the aromatic ring to introduce chlorine atoms at specific positions.
Acylation: The final step involves the acylation of the chlorinated aromatic compound with trichloroacetamide to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2,2-Trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide: The target compound.
2,2,2-Trichloro-N-{3-chloro-4-[4-(2-ethylpropanoyl)piperazin-1-yl]phenyl}acetamide: A similar compound with an ethyl group instead of a methyl group.
2,2,2-Trichloro-N-{3-chloro-4-[4-(2-methylbutanoyl)piperazin-1-yl]phenyl}acetamide: A similar compound with a butanoyl group instead of a propanoyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of multiple chlorine atoms. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2,2,2-trichloro-N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl4N3O2/c1-10(2)14(24)23-7-5-22(6-8-23)13-4-3-11(9-12(13)17)21-15(25)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQKDNUUYYRMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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